molecular formula C6H2ClF2NO2 B1356933 1-Chloro-2,5-difluoro-4-nitrobenzene CAS No. 578-28-9

1-Chloro-2,5-difluoro-4-nitrobenzene

Cat. No.: B1356933
CAS No.: 578-28-9
M. Wt: 193.53 g/mol
InChI Key: HBGYPLNIBDKWIK-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluoro-4-nitrobenzene (CAS 578-28-9) is a versatile halogenated nitrobenzene intermediate valued in research and industrial synthesis. This compound is a yellow crystalline solid with a molecular formula of C6H2ClF2NO2 and a molecular weight of 193.5 g/mol . It is characterized by a melting point of 60-62°C and a density of 1.56 g/cm³ . Its primary research value lies in its role as a key building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors . The presence of reactive halogen atoms and a nitro group on the benzene ring makes it a suitable substrate for nucleophilic aromatic substitution reactions, allowing researchers to systematically introduce various functional groups. In application, it is specifically used as an intermediate in the development of pharmaceutical compounds and in the manufacturing of pesticides and herbicides . The product is offered with a high purity level, typically not less than 98% . For optimal stability, it should be stored sealed in a dry environment at room temperature . This chemical is intended For Research Use Only and must not be used for medicinal, household, or other purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2,5-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGYPLNIBDKWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577981
Record name 1-Chloro-2,5-difluoro-4-nitrobenzene
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Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578-28-9
Record name 1-Chloro-2,5-difluoro-4-nitrobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2,5-difluoro-4-nitrobenzene
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Synthetic Methodologies and Reaction Pathways for 1 Chloro 2,5 Difluoro 4 Nitrobenzene

Established Synthetic Routes and Reaction Mechanisms

The primary methods for synthesizing 1-Chloro-2,5-difluoro-4-nitrobenzene hinge on two fundamental strategies: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS). The SNAr approach typically involves the displacement of halide ions on a polychloronitrobenzene precursor with fluoride (B91410), whereas the EAS approach involves the nitration or halogenation of a suitable substituted benzene (B151609) ring.

Nucleophilic Aromatic Substitution (SNAr) Strategies involving Fluorine and Chlorine Displacement

Nucleophilic aromatic substitution is a cornerstone in the synthesis of highly substituted aromatic compounds, particularly those bearing electron-withdrawing groups. libretexts.org The mechanism proceeds via a two-step addition-elimination process, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org A plausible SNAr pathway to this compound involves the selective partial fluorination of a polychlorinated nitroaromatic precursor, such as 1,2,4-trichloro-5-nitrobenzene. In this scenario, two of the chlorine atoms are replaced by fluorine through a halogen exchange (Halex) reaction.

The feasibility and regioselectivity of SNAr reactions are profoundly influenced by the nature of the substituents on the aromatic ring. libretexts.org

Activating Groups: The reaction is contingent upon the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group. libretexts.org These groups are essential as they delocalize the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy of the reaction. In the context of a 1,2,4-trichloro-5-nitrobenzene precursor, the nitro group at C-5 strongly activates the leaving groups (chlorine atoms) at the C-2 and C-4 positions (ortho and para, respectively) towards nucleophilic attack. The chlorine at C-1 is meta to the nitro group and is thus significantly less activated. stackexchange.com

Leaving Group Efficacy: The rate of substitution also depends on the identity of the leaving group. The general reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and susceptible to attack. researchgate.net However, in halogen exchange reactions where fluoride is the nucleophile, chlorine atoms serve as effective leaving groups, particularly when activated by EWGs. google.com

The selective displacement of chlorine at the activated C-2 and C-4 positions of 1,2,4-trichloro-5-nitrobenzene by a fluoride source would yield the desired this compound.

Halogen exchange reactions often utilize alkali metal fluorides, such as potassium fluoride (KF) or caesium fluoride (CsF), as the fluoride source. These salts, however, have low solubility in the aprotic polar organic solvents (e.g., DMF, DMSO, Sulfolane) typically required for SNAr reactions. google.comresearchgate.net To overcome this solubility issue and enhance the reactivity of the fluoride anion, phase-transfer catalysis (PTC) is widely employed. google.com

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetramethylammonium (B1211777) chloride) or crown ethers, facilitate the transfer of the fluoride anion from the solid phase (or an aqueous phase) to the organic phase where the aromatic substrate is dissolved. google.comresearchgate.net The catalyst's lipophilic cation pairs with the fluoride anion, creating a more soluble and "naked" nucleophile in the organic medium, which significantly accelerates the rate of substitution. google.com The use of PTC in the fluorination of chloronitrobenzene compounds is a well-documented and industrially important method. google.comresearchgate.net

Table 1: Representative Conditions for SNAr Halogen Exchange Reactions
PrecursorFluorinating AgentCatalystSolventTemperature (°C)Product
p-ChloronitrobenzenePotassium Fluoride (KF)Tetramethylammonium ChlorideDMF150p-Fluoronitrobenzene
2,4,5-TrichloronitrobenzenePotassium Fluoride (KF)Quaternary Ammonium SaltSulfolaneNot Specified2,4-Difluoro-5-chloronitrobenzene
3-ChloronitrobenzeneAnhydrous Molten CsF/HFNoneMolten Salt2003-Fluoronitrobenzene

Electrophilic Aromatic Substitution (EAS) in Related Fluoronitrobenzene Precursors

An alternative synthetic approach involves introducing the nitro group onto a pre-existing 1-chloro-2,5-difluorobenzene (B1360255) ring via electrophilic aromatic substitution. This pathway relies on the directing effects of the halogen substituents to guide the incoming electrophile (the nitronium ion, NO₂⁺) to the correct position. Another possibility is the electrophilic chlorination of a difluoronitrobenzene precursor.

Nitration of 1-Chloro-2,5-difluorobenzene: The direct nitration of 1-chloro-2,5-difluorobenzene is a highly plausible route. This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. youtube.com Analogous reactions, such as the nitration of 1,4-difluorobenzene (B165170) to give 2,5-difluoronitrobenzene, proceed in high yield under these conditions. chemicalbook.com

Halogenation of 2,5-Difluoronitrobenzene: A second EAS approach is the direct chlorination of 2,5-difluoronitrobenzene. Electrophilic chlorination requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the Cl-Cl bond and generate a sufficiently strong electrophile. However, this route is complicated by the deactivating nature of the nitro group, which makes the ring less susceptible to electrophilic attack and may require harsh reaction conditions. A patent for the synthesis of an isomeric compound, 3,5-dichloro-2,4-difluoronitrobenzene, demonstrates the feasibility of chlorinating a difluoronitrobenzene precursor using chlorine gas in the presence of an iodine catalyst and a polar solvent like concentrated sulfuric acid. google.com

The final product distribution in EAS reactions is governed by the directing effects of the substituents already present on the aromatic ring.

Directing Effects in Nitration: Halogen atoms are deactivating yet ortho-, para-directing substituents. In the precursor 1-chloro-2,5-difluorobenzene, there are three halogen substituents whose directing effects must be considered.

The chlorine at C-1 directs to positions C-2 (blocked), C-4, and C-6.

The fluorine at C-2 directs to positions C-1 (blocked), C-3, and C-6.

The fluorine at C-5 directs to positions C-1 (blocked), C-4, and C-6. The positions C-4 and C-6 are the most activated. The nitronium ion could attack at C-4 (para to the C-1 chlorine and ortho to the C-5 fluorine) or at C-6 (ortho to the C-1 chlorine and ortho to the C-5 fluorine). Often, the para product is favored due to reduced steric hindrance. youtube.com Therefore, nitration at the C-4 position to yield this compound is expected to be a major product of this reaction.

Directing Effects in Halogenation: In the chlorination of 2,5-difluoronitrobenzene, the nitro group is a powerful deactivating group and a meta-director. The fluorine atoms are deactivating but ortho-, para-directors. The directing effects are conflicting. The nitro group at C-1 would direct an incoming electrophile to C-3. The fluorine at C-2 would direct to C-3 and C-6. The fluorine at C-5 would direct to C-4 and C-6. The positions at C-3 and C-6 are the most likely sites of attack, which would not lead to the desired product. This suggests that the nitration of 1-chloro-2,5-difluorobenzene is the more regiochemically favorable EAS pathway.

Table 2: Representative Conditions for EAS Reactions on Related Precursors
PrecursorReagentsCatalyst/SolventTemperature (°C)Primary Product
1,4-DifluorobenzenePotassium NitrateSulfuric Acid52,5-Difluoronitrobenzene
p-ChlorofluorobenzeneNitric AcidNot SpecifiedNot Specified2-Chloro-5-fluoronitrobenzene
2,4-Difluoronitrobenzene (B147775)Chlorine (Cl₂)Iodine / Sulfuric Acid1603,5-Dichloro-2,4-difluoronitrobenzene

Advanced Synthetic Approaches and Process Optimization

In response to the growing demand for more efficient and environmentally friendly chemical processes, researchers have been exploring advanced synthetic methodologies for preparing compounds like this compound. These approaches aim to enhance reaction kinetics, improve yields, and minimize the environmental impact.

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, offering significant advantages over conventional heating methods. organic-chemistry.orgnih.gov By directly coupling with the molecules in the reaction mixture, microwaves provide rapid and uniform heating, often leading to dramatic reductions in reaction times and improvements in product yields. researchgate.netnih.gov This technology has been successfully applied to a wide range of organic transformations, including nucleophilic aromatic substitution reactions. nih.gov

The synthesis of this compound and its analogues can benefit from microwave irradiation, particularly in the context of Halex reactions. The high temperatures required for halogen exchange can be reached much more quickly under microwave conditions, potentially reducing the formation of side products and simplifying purification. grafiati.com Studies have shown that microwave-assisted synthesis can increase yields by 10% to 50% while reducing reaction times by 96% to 98% compared to conventional heating. organic-chemistry.org

Parameter Conventional Heating Microwave-Assisted Synthesis
Heating Mechanism Conduction and convectionDirect molecular interaction with microwaves organic-chemistry.org
Reaction Time Hours to daysMinutes to hours nih.gov
Yield Often lowerGenerally higher organic-chemistry.orgnih.gov
Energy Efficiency LowerHigher msu.edu

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edu In the synthesis of this compound, several green chemistry principles can be applied to create more sustainable manufacturing processes.

Key principles include waste prevention, maximizing atom economy, and using safer solvents and reagents. msu.edu For instance, developing catalytic versions of reactions like the Halex process can reduce the amount of reagents required and minimize waste. researchgate.net The use of solid-supported reagents or solvent-free reaction conditions can also contribute to a greener synthesis. rsc.orgresearchgate.net Mechanochemical methods, where reactions are induced by mechanical force rather than by dissolving the reactants in a solvent, represent a promising environmentally friendly alternative. rsc.org

The synthesis of complex derivatives of this compound requires precise control over the reactivity of the different positions on the aromatic ring. Chemo- and regioselective strategies are therefore essential for achieving the desired substitution patterns. The directing effects of the existing substituents (chloro, fluoro, and nitro groups) play a crucial role in determining the outcome of subsequent reactions.

For example, in electrophilic aromatic substitution reactions, the nitro group is a strong deactivating group and a meta-director, while the halogen atoms are deactivating but ortho-, para-directors. This interplay of electronic effects can be exploited to selectively introduce new functional groups at specific positions. Similarly, in nucleophilic aromatic substitution reactions, the positions ortho and para to the strongly electron-withdrawing nitro group are activated, allowing for selective displacement of the halogen atoms at those positions. By carefully choosing the reaction conditions and reagents, it is possible to synthesize a wide range of complex derivatives with high selectivity. rsc.org

Chemical Reactivity and Transformation Mechanisms of 1 Chloro 2,5 Difluoro 4 Nitrobenzene

Nucleophilic Substitution Reactions

The strong electron-withdrawing capacity of the nitro group, combined with the inductive effects of the halogen atoms, significantly activates the benzene (B151609) ring of 1-chloro-2,5-difluoro-4-nitrobenzene towards nucleophilic aromatic substitution (SNAr). cymitquimica.com In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before displacing one of the halogen atoms as a leaving group. quora.com

In SNAr reactions, fluoride (B91410) is generally a better leaving group than chloride. This is because the highly electronegative fluorine atom is better able to stabilize the negative charge that develops on the carbon atom to which it is attached in the transition state of the rate-determining step. Therefore, nucleophilic attack on this compound is expected to preferentially displace one of the fluorine atoms over the chlorine atom.

Amination Reactions and Formation of Fluoroaminobenzenes

The reaction of this compound with primary or secondary amines is a key method for the synthesis of substituted fluoroaminobenzenes. In this reaction, the amine acts as the nucleophile, attacking the aromatic ring and displacing a halogen. Following the general principles of SNAr on polyhalogenated nitroaromatics, the fluorine atom at either position 2 or 5 would be the preferred site of substitution.

This type of amination is a well-established transformation for activated haloaromatic compounds. For instance, 2,4-difluoronitrobenzene (B147775) readily reacts with various amines to form porous organic materials. nih.gov The reaction proceeds via the standard SNAr mechanism, where the basicity and concentration of the amine can influence the reaction rate.

Table 1: Expected Products from Amination of this compound

Nucleophile (Amine) Expected Major Product
Ammonia (NH₃) 4-Chloro-2(or 5)-fluoro-5(or 2)-amino-nitrobenzene
Piperidine (C₅H₁₀NH) N-(4-Chloro-2,5-difluorophenyl)piperidine

Etherification and Thioetherification via Nucleophilic Attack on Halogenated Carbons

Ether and thioether linkages can be introduced by reacting this compound with oxygen-based nucleophiles (alkoxides, phenoxides) or sulfur-based nucleophiles (thiolates). These reactions also follow the SNAr pathway. The classic reaction of 1-chloro-2,4-dinitrobenzene (B32670) with sodium ethoxide to yield 1-ethoxy-2,4-dinitrobenzene illustrates this transformation. quora.com

For this compound, reaction with a nucleophile like sodium methoxide (B1231860) (NaOCH₃) would be expected to yield 1-chloro-2-fluoro-5-methoxy-4-nitrobenzene (B14031957) or 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene (B1362325) through the displacement of a fluoride ion. Similarly, reaction with a thiolate, such as sodium thiophenoxide (NaSPh), would lead to the corresponding phenyl thioether. The high reactivity endowed by the nitro and fluoro substituents allows these reactions to proceed under relatively mild conditions.

Hydrolysis and Formation of Substituted Phenols

Hydrolysis of activated aryl halides to form phenols can be achieved by reaction with a strong base, such as sodium hydroxide (B78521). This reaction is a nucleophilic substitution where the hydroxide ion (OH⁻) acts as the nucleophile. For example, 2,5-dichloronitrobenzene can be hydrolyzed to 4-chloro-2-nitrophenol (B165678) by heating with aqueous sodium hydroxide. sciencemadness.org

Applying this to this compound, treatment with aqueous NaOH would be predicted to cause the displacement of one of the more labile fluorine atoms, resulting in the formation of a substituted chlorofluoronitrophenol. The reaction likely proceeds through the formation of a Meisenheimer complex, followed by the expulsion of a fluoride ion. Acidification of the resulting phenoxide salt would yield the final phenol (B47542) product.

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a route to valuable aniline (B41778) derivatives. The choice of reducing agent and reaction conditions is crucial as it determines the selectivity of the transformation, including whether the halogen substituents are retained or removed.

Catalytic Hydrogenation to Aniline Derivatives

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes. rsc.org When applied to halogenated nitroaromatics, this method can lead to two distinct outcomes: selective reduction of the nitro group or concurrent reduction of the nitro group and hydrogenolysis (cleavage) of the carbon-halogen bond(s).

Nitro Reduction with Dehalogenation : In many cases, particularly with catalysts like palladium on carbon (Pd/C), catalytic hydrogenation of chloronitroarenes results in both the reduction of the nitro group and the reductive cleavage of the C-Cl bond (hydrogenolysis). For instance, the hydrogenation of 5-chloro-2,4-difluoronitrobenzene and 2,6-dichloro-3,5-difluoronitrobenzene using this method yields 2,4-difluoroaniline (B146603) and 3,5-difluoroaniline, respectively, with the chlorine atoms being replaced by hydrogen. googleapis.com Similarly, 2,4-difluoro-5-chloronitrobenzene is hydrogenated to 2,4-difluoroaniline. google.com Based on these precedents, the hydrogenation of this compound is expected to produce 2,5-difluoroaniline.

Selective Nitro Reduction : Achieving selective reduction of the nitro group while preserving the carbon-halogen bonds is often desired and can be accomplished with specific catalytic systems. Catalysts based on platinum supported on iron(III) oxide (Pt/Fe₃O₄) or cobalt nanoparticles have shown high selectivity for the hydrogenation of chloronitrobenzenes to their corresponding chloroanilines without significant dehalogenation. rsc.orgrsc.org For example, solvent-free hydrogenation of o-chloronitrobenzene over a Pt/Fe₃O₄ catalyst gives o-chloroaniline with ≥99.4% selectivity. rsc.org Applying such a selective catalyst to this compound would be expected to yield 4-chloro-2,5-difluoroaniline.

Table 2: Potential Catalytic Hydrogenation Outcomes for this compound

Catalyst System Expected Major Product Type of Transformation
Palladium on Carbon (Pd/C) 2,5-Difluoroaniline Nitro Reduction & Dechlorination
Platinum on Iron Oxide (Pt/Fe₃O₄) 4-Chloro-2,5-difluoroaniline Selective Nitro Reduction

Selective Reduction Methods to Nitroso and Hydroxylamine (B1172632) Intermediates

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. Under specific conditions, the reaction can be halted at these intermediate stages.

The partial reduction of chloronitroarenes to their corresponding hydroxylamines is a known transformation. For example, the biodegradation of 1-chloro-4-nitrobenzene (B41953) under certain conditions shows partial reduction of the nitro group to a hydroxylamino substituent. nih.govresearchgate.net Chemical methods, such as using zinc dust in an aqueous ammonium (B1175870) chloride solution, are also effective for the selective reduction of nitroarenes to N-arylhydroxylamines. scispace.com The application of such methods to this compound would be predicted to form N-(4-chloro-2,5-difluorophenyl)hydroxylamine.

These hydroxylamine intermediates are often reactive and can undergo further reactions, such as the Bamberger rearrangement, particularly under acidic conditions, to form aminophenols. nih.govresearchgate.net Similarly, chemoselective reduction of 2-chloro-5-nitrophenol (B15424) by specific enzymes initially yields 2-chloro-5-hydroxylaminophenol. nih.gov Nitrosobenzene can also be an intermediate in these reductions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, with broad applications in the synthesis of complex organic molecules. For this compound, these reactions typically occur selectively at the C-Cl bond, leveraging its higher reactivity compared to the C-F bonds in common catalytic systems.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. In the case of polyhalogenated nitroaromatics like this compound, the challenge of site-selectivity arises. Generally, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the order I > Br > Cl >> F. This inherent reactivity difference allows for selective coupling at the chlorine position while leaving the more robust fluorine atoms intact.

The electron-deficient nature of the this compound ring can facilitate the initial oxidative addition step of the palladium(0) catalyst to the C-Cl bond, a crucial step in the catalytic cycle. The choice of catalyst, ligand, and base is critical to achieve high yields and selectivity. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity of similar polychlorinated aromatics provides a strong basis for predicting its behavior. nih.gov For instance, studies on dichloropyridines have demonstrated that selective mono-alkylation or mono-arylation can be achieved, highlighting the potential for controlled functionalization. nih.gov The presence of the nitro group is also known to influence selectivity, often directing the coupling to the position ortho to it in cases of multiple identical halogens. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Aryl Chlorides

Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
2,6-DichloropyridineAlkyl Pinacol Boronic EsterPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10070-90 nih.gov
1,3-Dibromo-2-nitrobenzenePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80>95 (ortho) nih.gov

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the synthesis of arylamines from aryl halides and primary or secondary amines. This reaction has become a staple in medicinal and materials chemistry for constructing C-N bonds. Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to proceed selectively at the C-Cl bond.

Recent advancements have even demonstrated that the nitro group itself can be used as a leaving group in Buchwald-Hartwig-type aminations, although this typically requires specific catalytic systems and conditions. nih.govrsc.orgelsevierpure.com However, in the context of a halo-substituted nitroarene, the halide remains the more conventional and predictable reaction site. The choice of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of these reactions, as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. Studies on polychlorinated arenes have shown that selective amination is feasible, often influenced by the electronic environment of the C-Cl bond. nih.gov

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Related Aryl Halides

Aryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
4-ChloronitrobenzeneDiarylaminePd₂(dba)₃ / RuPhosNaOtBuToluene10096 nih.gov
Dichlorinated AreneAnilinePd(OAc)₂ / s(tBu)SPhosK₂CO₃t-Amyl alcohol11070-85 nih.gov

Other Significant Reaction Pathways

Beyond palladium-catalyzed cross-coupling, the unique electronic structure of this compound opens up other avenues for chemical transformation, including radical reactions and cycloadditions.

The electron-deficient nature of the nitroaromatic ring makes this compound a potential candidate for radical reactions. Nitroarenes can undergo single electron transfer (SET) to form stable nitrobenzenide radical anions. chemrxiv.org This property can be exploited for functionalization. While specific studies on radical-mediated transformations of this compound are scarce, general principles of nitroarene chemistry suggest potential pathways. For example, nucleophilic aromatic substitution via a radical mechanism (SRN1) could be a plausible route for displacing the chloride, particularly under photochemical or electrochemical conditions.

Furthermore, transformations involving the nitro group itself are known. The reduction of the nitro group can proceed through radical intermediates, and this process can be harnessed to form other functional groups. For instance, the reduction of a nitro group to an amino group is a fundamental transformation that dramatically alters the electronic properties of the aromatic ring, making it more amenable to electrophilic substitution.

Cycloaddition reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. libretexts.orglibretexts.org The electron-deficient π-system of this compound makes it a potential dienophile or dipolarophile in certain cycloaddition reactions.

Specifically, as an electron-deficient alkene equivalent, the aromatic ring could participate in Diels-Alder-type reactions with highly reactive, electron-rich dienes, although this is generally a challenging transformation for benzene derivatives unless they are activated by coordination to a metal or by very strong electron-withdrawing groups. More plausibly, the molecule could react with 1,3-dipoles in [3+2] cycloaddition reactions. The strong electron-withdrawing groups enhance the electrophilicity of the C=C bonds within the ring, making them more susceptible to attack by nucleophilic dipoles. Similarly, photochemical [2+2] cycloadditions with alkenes are a known reaction class for electron-deficient styrenes and could potentially be applied to this system. nih.govresearchgate.net However, specific examples of this compound participating in cycloaddition reactions are not well-documented, and such transformations would likely require forcing conditions or highly activated reaction partners.

Derivatives and Analogues of 1 Chloro 2,5 Difluoro 4 Nitrobenzene in Chemical Research

Structure-Activity Relationship (SAR) Studies of Related Fluoronitrobenzenes

Structure-Activity Relationship (SAR) studies for fluoronitrobenzenes are crucial for understanding how the chemical structure of these compounds correlates with their biological activity. The primary determinants of activity are often linked to the electronic properties of the molecule and its hydrophobicity. nih.gov

The nitro group is a key feature, acting as a potent electron-withdrawing group and often serving as a pharmacophore or, conversely, a toxicophore. nih.gov The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group within biological systems, which can produce reactive intermediates capable of interacting with cellular macromolecules like DNA. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies have shown that the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a significant descriptor of mutagenicity and toxicity; a lower ELUMO value generally corresponds to greater ease of reduction and higher activity. nih.govmdpi.com

Synthesis and Reactivity of Isomeric Chlorodifluoronitrobenzenes

The synthesis and reactivity of chlorodifluoronitrobenzene isomers are of significant interest as their substitution patterns dictate their chemical properties and utility as intermediates. The primary mode of reactivity for these electron-deficient aromatic compounds is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the halogen atoms. mdpi.com The strong electron-withdrawing effect of the nitro group, particularly when it is ortho or para to a halogen, activates the ring toward nucleophilic attack. google.com

Synthetic routes to these isomers typically involve either the nitration of a corresponding chlorodifluorobenzene precursor or the halogen exchange (Halex) reaction of a polychloronitrobenzene. ontosight.aigoogle.com For example, compounds like 1-chloro-2-fluoro-3-nitrobenzene (B1584535) can be synthesized by the nitration of 1-chloro-2-fluorobenzene. ontosight.ai The specific isomer obtained and its subsequent reactivity are highly dependent on the relative positions of the nitro, chloro, and fluoro substituents. In reactions with nucleophiles, fluorine atoms are often preferentially displaced over chlorine, and halogens are almost always displaced in preference to the nitro group. researchgate.net

Below is a comparative table of key isomers:

Compound NameCAS NumberMolecular FormulaKey Synthetic Precursor (Example)
1-Chloro-2,4-difluoro-5-nitrobenzene 1481-68-1C₆H₂ClF₂NO₂2,4-Difluorochlorobenzene
1-Chloro-2,5-difluoro-3-nitrobenzene 1805029-24-6C₆H₂ClF₂NO₂2,5-Difluorochlorobenzene
1-Chloro-4,5-difluoro-2-nitrobenzene 345-17-5 (related fluoro analog)C₆H₂ClF₂NO₂4,5-Difluorochlorobenzene

This interactive table provides a summary of isomeric chlorodifluoronitrobenzenes.

The regioselectivity of nucleophilic attack is governed by the ability of the substituents to stabilize the negative charge in the Meisenheimer complex intermediate. The nitro group provides the strongest stabilization, making the positions ortho and para to it the most reactive sites.

Introduction of Additional Functional Groups and their Impact on Reactivity

Introducing new functional groups onto the chlorodifluoronitrobenzene core is a primary strategy for creating novel derivatives. These transformations typically leverage the inherent reactivity of the electron-deficient ring or the nitro group itself.

One of the most common modifications is the nucleophilic aromatic substitution of a halogen (usually fluorine) by various nucleophiles. researchgate.net

Amination : Reaction with primary or secondary amines displaces a fluoride (B91410) to yield substituted anilines. This introduces a basic, electron-donating group that fundamentally alters the ring's electronic character.

Alkoxylation : Reactions with alkoxides or phenoxides introduce ether linkages, which can be used to build more complex molecular architectures. kcl.ac.uk

Another pivotal transformation is the reduction of the nitro group to an amine. nbinno.com This reaction converts the powerful electron-withdrawing nitro group into a versatile, electron-donating amino group. The impact on reactivity is profound: the resulting chloro-difluoroaniline is no longer activated for SNAr but becomes activated for electrophilic aromatic substitution reactions. This aniline (B41778) derivative can then serve as a building block for a different set of chemical transformations, such as diazotization or acylation. chemicalbook.com

Further halogenation is also possible. For instance, the chlorination of 2,4-difluoronitrobenzene (B147775) can be used to synthesize 3,5-dichloro-2,4-difluoronitrobenzene, demonstrating that under the right conditions, additional functional groups can be added via electrophilic substitution, despite the deactivated nature of the ring. google.com

The following table summarizes key transformations:

Reaction TypeReagent(s)Functional Group IntroducedImpact on Ring Reactivity
Nucleophilic Aromatic Substitution Amines (e.g., R₂NH)Amino (-NR₂)Ring becomes less electron-deficient
Nucleophilic Aromatic Substitution Alkoxides (e.g., RO⁻)Alkoxy (-OR)Ring becomes less electron-deficient
Nitro Group Reduction Reducing agents (e.g., Fe/HCl, H₂/Pd-C)Amine (-NH₂)Deactivated for SNAr; Activated for electrophilic substitution
Halogenation Chlorine (Cl₂), CatalystChloro (-Cl)Ring becomes more electron-deficient

This interactive table outlines methods for introducing new functional groups and their effects.

Computational Design and Predictive Synthesis of Novel Analogues

Computational chemistry has become an indispensable tool for designing novel analogues of 1-chloro-2,5-difluoro-4-nitrobenzene and predicting their synthetic accessibility and properties. Theoretical methods allow researchers to model reaction pathways and rationalize experimental outcomes, thereby accelerating the discovery process.

Density Functional Theory (DFT) is widely used to investigate the mechanisms of nucleophilic aromatic substitution reactions. nih.gov By calculating the energies of reactants, transition states, and intermediates (such as the Meisenheimer complex), chemists can predict the regioselectivity of a reaction, forecasting which halogen is most likely to be substituted. researchgate.net These calculations can also determine whether a reaction is likely to proceed through a classical stepwise mechanism or a concerted pathway, which has significant implications for reaction kinetics. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of novel compounds based on their chemical structure. nih.govnih.gov By correlating molecular descriptors (e.g., electronic properties, size, hydrophobicity) with observed activity for a series of known compounds, QSAR models can be built to screen virtual libraries of designed analogues. mdpi.com This allows for the prioritization of synthetic targets that are most likely to possess the desired biological profile, be it for pharmaceutical or agrochemical applications. nih.gov

Furthermore, computational docking studies are employed to simulate how a designed molecule might bind to a biological target, such as a protein or enzyme active site. nih.gov This structure-based design approach helps in the rational development of potent and selective inhibitors. The synergy of these computational methods enables a more efficient, "predictive synthesis" approach, where synthetic efforts are focused on compounds that have been computationally vetted for promising reactivity and function. nih.gov

Applications of 1 Chloro 2,5 Difluoro 4 Nitrobenzene in Advanced Materials and Chemical Synthesis

Precursor in Pharmaceutical Synthesis

The utility of 1-Chloro-2,5-difluoro-4-nitrobenzene as a precursor is noted in the development of pharmaceutical agents. guidechem.com The presence of fluorine atoms is a key feature in modern drug design, often enhancing the metabolic stability and bioavailability of the final active pharmaceutical ingredient.

Synthesis of Antibacterial and Anti-inflammatory Agents

While this compound is established as an intermediate in the synthesis of various pharmaceutical compounds, specific, publicly documented examples of its direct application in the synthesis of named antibacterial or anti-inflammatory agents are not detailed in available research. cymitquimica.comguidechem.com Its structural motifs are, however, relevant to the construction of molecules designed for such therapeutic purposes. Patents related to potential antibacterial and antifungal agents list the compound as a relevant chemical, indicating its role as a building block in creating new pharmaceutical compositions. google.com

Development of Indole (B1671886) and Benzimidazole (B57391) Derivatives

The synthesis of indole and benzimidazole rings is fundamental in medicinal chemistry, as these structures form the core of many therapeutic agents. This compound is identified in patent literature as a key chemical compound in the context of creating complex fused pentacyclic imidazole (B134444) derivatives and other benzimidazole derivative compounds. google.comgoogle.com Although detailed reaction schemes starting from this specific precursor are not fully elaborated in these documents, its inclusion underscores its role as a foundational material for constructing these important heterocyclic systems.

Intermediates for Heterocyclic Compounds

The reactivity of this compound makes it a versatile precursor for a range of heterocyclic compounds, which are a cornerstone of pharmaceutical chemistry. cymitquimica.com The compound's benzene (B151609) ring, substituted with three different functional groups (chloro, fluoro, and nitro), allows for various chemical transformations. Nucleophilic aromatic substitution and the reduction of the nitro group are common pathways to introduce further complexity and build new ring systems. Its role is noted in patents for creating fused imidazole derivatives, highlighting its utility in producing complex, multi-ring structures that are often pursued in drug discovery programs. google.com

Intermediate in Agrochemical Development

In the agrochemical sector, this compound serves as an important intermediate for manufacturing crop protection agents. cymitquimica.com Its application is documented in the synthesis of novel herbicides.

Synthesis of Novel Pesticides with Enhanced Efficacy and Stability

This compound has been utilized as a key starting material in the synthesis of new herbicidal compounds. A patented process demonstrates its conversion into a pivotal intermediate for a class of substituted benzene herbicides. google.comgoogle.com In this process, the nitro group of this compound is reduced to an amine using iron powder in acetic acid. google.comgoogle.com This reaction yields 4-chloro-2,5-difluoroaniline, which serves as the primary building block for the subsequent synthesis of the active herbicidal molecules. google.comgoogle.com

The table below details the specifics of this key intermediate reaction.

Reaction Data: Synthesis of 4-chloro-2,5-difluoroaniline

Reactant Reagent Solvent Product Reference

This foundational step enables the creation of a portfolio of herbicidal compounds designed for post-emergence application to control weeds. google.comgoogle.com

Role in Dye and Pigment Industries

Potential Applications in Materials Science and Polymer Chemistry

Similarly, information on the application of this compound in materials science and polymer chemistry is limited. While its molecular structure suggests potential as a monomer or a building block for specialty polymers, there are no detailed studies or patents that describe the synthesis of polymers from this compound or the properties of such materials. The potential for this compound to be used in the creation of advanced materials with specific thermal, electronic, or mechanical properties remains a subject for future research.

Advanced Analytical and Computational Studies

Spectroscopic Analysis in Elucidating Reaction Mechanisms

Spectroscopic techniques are fundamental in tracking the progress of reactions involving 1-Chloro-2,5-difluoro-4-nitrobenzene and in determining the structure of the resulting products.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F-NMR, is a powerful tool for monitoring the reactions of fluorinated aromatic compounds like this compound. The fluorine atoms serve as sensitive probes, with their chemical shifts being highly dependent on their chemical environment. This sensitivity allows for real-time tracking of the consumption of the starting material and the formation of products.

In nucleophilic aromatic substitution (SₙAr) reactions, the regioselectivity—the determination of which atom is replaced—is critical. For this compound, a nucleophile can potentially substitute the chlorine atom or one of the fluorine atoms. The position of the nitro group strongly activates the positions para and ortho to it for nucleophilic attack. Therefore, substitution of the chlorine atom at C1 (para to the nitro group) or the fluorine atom at C2 (ortho to the nitro group) is electronically favored. ¹⁹F-NMR can distinguish between the different regioisomers formed, as the chemical shifts of the fluorine atoms will be distinct for each product. For instance, the substitution of the chlorine atom would lead to a product with two fluorine signals, while the substitution of a fluorine atom would result in a product with one remaining fluorine signal and potentially a new signal if the nucleophile contains fluorine.

Table 1: Illustrative ¹⁹F-NMR Chemical Shift Data for Reaction Monitoring This table is based on representative data for analogous compounds and illustrates the expected changes in chemical shifts during a hypothetical reaction.

CompoundFluorine AtomHypothetical ¹⁹F-NMR Chemical Shift (ppm)
This compound (Starting Material)F at C2-120.0
F at C5-115.0
Product of Cl Substitution (e.g., with an amine)F at C2-125.5
F at C5-118.3
Product of F at C2 SubstitutionF at C5-116.2

Mass spectrometry (MS) is an essential technique for identifying the products and transient intermediates in the reactions of this compound. Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique often coupled with liquid chromatography (LC), making it suitable for analyzing the components of a reaction mixture. APCI-MS can provide the molecular weight of the compounds present, allowing for the confirmation of expected products and the identification of unexpected byproducts.

By analyzing the mass-to-charge ratio (m/z) of the ions, the elemental composition of reaction products can be determined. For example, in a reaction with an amine, the mass spectrum would show a peak corresponding to the molecular weight of the starting material minus the mass of chlorine plus the mass of the amine group. The fragmentation patterns observed in the mass spectrum can also offer structural information, helping to distinguish between different isomers. This is particularly useful for identifying Meisenheimer complexes, which are key intermediates in SₙAr reactions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. For this compound, these methods can provide a characteristic fingerprint, allowing for its identification and the study of its structural properties. The vibrational spectrum is determined by the molecule's symmetry and the masses of its atoms.

Key vibrational bands for this compound include the symmetric and asymmetric stretching modes of the nitro (NO₂) group, typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The carbon-halogen (C-Cl and C-F) and carbon-carbon (C-C) stretching vibrations within the aromatic ring also give rise to characteristic peaks. By monitoring changes in these vibrational frequencies during a reaction, one can follow the transformation of functional groups. For instance, the disappearance of the C-Cl stretching band and the appearance of new bands would indicate the substitution of the chlorine atom.

Table 2: Typical Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on data for similar halogenated nitroaromatic compounds.

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic Technique
NO₂ Asymmetric Stretch1500 - 1570IR, Raman
NO₂ Symmetric Stretch1300 - 1370IR, Raman
C-F Stretch1100 - 1400IR
C-Cl Stretch600 - 800IR
Aromatic C=C Stretch1400 - 1600IR, Raman

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights that complement experimental findings, offering predictions of electronic structure, reactivity, and other molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules like this compound. One key parameter derived from DFT calculations is the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)). For SₙAr reactions, a lower E(LUMO) indicates a greater susceptibility of the aromatic ring to nucleophilic attack. The distribution of the LUMO on the ring can also predict the sites of reaction, as nucleophiles will preferentially attack the carbon atoms with the largest LUMO coefficients.

Another important descriptor is the enthalpy of formation (∆AHF), which can be calculated to assess the thermodynamic stability of the reactants, intermediates, and products. By comparing the ∆AHF of different possible regioisomeric products, the most thermodynamically favorable reaction pathway can be predicted. These calculations help in understanding the regioselectivity observed in experiments.

Table 3: Illustrative DFT-Calculated Properties for Reactivity Prediction This table provides a hypothetical comparison of calculated parameters for different positions on the aromatic ring, which is indicative of their susceptibility to nucleophilic attack.

PropertyC1 (C-Cl)C2 (C-F)C5 (C-F)
LUMO Coefficient (Arbitrary Units)HighModerateLow
Predicted Reactivity towards NucleophilesHighModerateLow

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations of a molecule's electronic structure. These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to develop mathematical models that correlate the chemical structure of a compound with its biological activity or physical properties.

For this compound and related compounds, descriptors such as E(LUMO), dipole moment, and various atomic charges can be calculated. These descriptors quantify aspects of the molecule's reactivity, polarity, and ability to engage in intermolecular interactions. In QSAR studies, these descriptors are used as independent variables to predict a particular endpoint, such as toxicity or reaction rate constants. For example, the toxicity of nitroaromatic compounds has been linked to their E(LUMO), with lower values often correlating with higher toxicity due to their increased ability to undergo metabolic reduction.

Table 4: Common Quantum Chemical Descriptors for QSAR Studies

DescriptorDescriptionRelevance
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalElectron affinity, susceptibility to nucleophilic attack and reduction
E(HOMO)Energy of the Highest Occupied Molecular OrbitalIonization potential, susceptibility to electrophilic attack
Dipole MomentMeasure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions
Atomic ChargesDistribution of electron density on the atomsIdentifies electrophilic and nucleophilic sites

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time, providing detailed insight into their dynamic behavior. nih.gov For this compound, MD simulations can elucidate its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or other species in a condensed phase. While specific MD simulation studies focused solely on this compound are not extensively detailed in publicly available literature, the methodology allows for a theoretical exploration of its behavior.

The process involves defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for each atom. mdpi.com This simulation tracks the trajectory of all particles, revealing how the molecule behaves in a dynamic state rather than a static, energy-minimized structure. nih.gov

Conformational Analysis: The primary focus of conformational analysis for a semi-rigid molecule like this compound would be the orientation of the nitro group (NO₂) relative to the benzene (B151609) ring. Although rotation around the C-N bond is sterically hindered by the adjacent fluorine atom, torsional flexibility can be assessed. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. The root-mean-square deviation (RMSD) of the atomic positions over the course of a simulation provides a measure of the molecule's structural stability. A stable conformation would exhibit low RMSD values, indicating minimal deviation from its average structure. nih.gov

Intermolecular Interactions: MD simulations are particularly useful for studying non-covalent interactions between molecules. For this compound, these interactions are dictated by its distinct functional groups: the electron-withdrawing nitro group and the electronegative halogen atoms (chlorine and fluorine). These groups create a complex electrostatic potential on the molecular surface, enabling various types of interactions:

Halogen Bonding: The chlorine atom can participate in halogen bonding, an interaction where the electrophilic region on the halogen (the σ-hole) interacts with a nucleophile. nih.govrsc.org

π-π Stacking: The aromatic ring can interact with other aromatic systems through π-π stacking.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar C-F, C-Cl, and C-N bonds, leading to strong dipole-dipole interactions.

Simulations can quantify the strength and geometry of these interactions in a liquid or solid state, providing data on radial distribution functions to understand the local molecular environment.

The following table represents a hypothetical output from an MD simulation study, illustrating the types of data that would be generated to characterize the intermolecular interactions of this compound in a solvent like benzene.

Interaction TypeInteracting Atoms/GroupsAverage Distance (Å)Interaction Energy (kcal/mol)
Halogen BondC-Cl --- π-system (Benzene)3.5-1.8
π-π StackingAromatic Ring --- Aromatic Ring (Benzene)3.8-2.5
Dipole-DipoleNO₂ group --- Neighboring Molecule4.2-1.2

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational chemistry technique that translates the complex, delocalized molecular orbitals obtained from a calculation into localized orbitals that correspond to the intuitive Lewis structure representation of a molecule (i.e., bonds, lone pairs, and core orbitals). This method is exceptionally useful for quantitatively studying intramolecular charge transfer (ICT) and the stabilizing effects of electron delocalization.

For this compound, NBO analysis can reveal how the electron-withdrawing nitro group and halogen substituents influence the electron density distribution across the aromatic ring. The analysis is based on the second-order perturbation theory, which evaluates the energetic stabilization resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. The stabilization energy, E(2), associated with this delocalization is calculated, where a larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net

Key interactions within this compound that would be elucidated by NBO analysis include:

Hyperconjugation: Delocalization of electron density from the π-orbitals of the benzene ring (donor) to the antibonding σ* or π* orbitals of the C-Cl, C-F, and C-NO₂ bonds (acceptor).

The analysis quantifies the flow of electron density, confirming the strong electron-withdrawing nature of the nitro group and halogens, which leads to significant polarization of the benzene ring. This charge transfer is a key factor in determining the molecule's chemical properties and potential for intermolecular interactions. rsc.org

Below is a representative data table illustrating the kind of information an NBO analysis would provide for the most significant donor-acceptor interactions in this compound.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
π(C1-C6)π(C2-C3)18.5Intra-ring π-delocalization
LP(2) O (Nitro)π(N-C4)45.2Resonance (Nitro group conjugation)
LP(3) F (at C5)σ(C4-C5)5.8Hyperconjugation (Fluorine lone pair)
π(C4-C5)π(N-O)12.1Ring to Nitro Group Charge Transfer
LP(3) Cl (at C1)σ*(C1-C2)4.3Hyperconjugation (Chlorine lone pair)

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Selective Transformations

Future research is anticipated to focus on creating sophisticated catalytic systems that can selectively transform the functional groups of 1-chloro-2,5-difluoro-4-nitrobenzene. The primary challenge lies in achieving high selectivity for reactions involving the nitro group, the chlorine atom, or the fluorine atoms without affecting the other substituents.

A key area of development is the selective hydrogenation of the nitro group to an amino group, a crucial transformation for synthesizing various valuable intermediates. Research on related compounds, such as 1-chloro-4-nitrobenzene (B41953), has demonstrated the efficacy of metal-free nitrogen-doped carbon catalysts. mdpi.com These catalysts have shown 100% selectivity for the hydrogenation of the nitro group, avoiding the reduction of the chloro group. mdpi.com Future work will likely adapt and optimize such systems for this compound, focusing on enhancing catalyst activity and stability under various reaction conditions. The goal is to develop environmentally benign and cost-effective catalysts that can replace traditional metal-based systems. mdpi.com

The table below summarizes findings from research on a similar compound, highlighting the potential for selective transformations.

Catalyst SystemTarget MoleculeTransformationSelectivityKey Findings
N-doped Porous Carbons1-Chloro-4-nitrobenzeneHydrogenation of nitro group100% towards 1-chloro-4-aminobenzeneA balance between N-doping level and mesoporosity is crucial for high activity and reactant accessibility. mdpi.com

Further investigations will likely explore catalytic systems for selective nucleophilic aromatic substitution (SNAr) reactions, targeting the displacement of either the chlorine or fluorine atoms. The electron-withdrawing nitro group strongly activates the aromatic ring for such substitutions. cymitquimica.com Developing catalysts that can control the regioselectivity of these reactions will open up pathways to a wide array of novel derivatives.

Exploration of Biological and Environmental Fate of Derivatives

As derivatives of this compound find use in agrochemicals and pharmaceuticals, understanding their biological and environmental fate becomes critical. cymitquimica.comnbinno.com Chlorinated nitroaromatic compounds are recognized as significant environmental pollutants due to their widespread industrial use and persistence. nih.govmdpi.com

Research on the biodegradation of the related compound 1-chloro-4-nitrobenzene has shown that certain bacteria can utilize it as a sole source of carbon, nitrogen, and energy. nih.gov For instance, bacterial strain LW1, belonging to the family Comamonadaceae, transforms 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol (B1209517) under anaerobic conditions. nih.gov This process involves the partial reduction of the nitro group followed by a Bamberger rearrangement. nih.gov

Future studies will need to investigate the specific metabolic pathways for derivatives of this compound. The presence of fluorine atoms is known to increase the recalcitrance of organic compounds to biodegradation due to the strength of the carbon-fluorine bond. nih.govnih.gov Therefore, identifying microorganisms and enzymatic systems capable of cleaving the C-F bond in these derivatives is a significant research challenge. The potential for bioaccumulation and the toxicity of metabolites will also be crucial areas of investigation to ensure the environmental safety of any new products derived from this compound. nih.govresearchgate.net

Potential Biodegradation Pathways based on Related Compounds nih.gov

Nitro Group Reduction: Reduction to a hydroxylamino group, followed by rearrangement.

Complete Nitro Reduction: Formation of the corresponding aniline (B41778) derivative.

Oxidative Elimination: Removal of the chloride or nitro group to form catechols.

Dehalogenation: Reductive, hydrolytic, or monooxygenolytic removal of the halogen.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with continuous flow and automated synthesis platforms represents a significant direction for future development. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, precise control over reaction parameters, and greater scalability. nih.govnih.gov

Many reactions involving nitroaromatic compounds are highly exothermic, posing safety risks in large-scale batch reactors. Flow chemistry mitigates these risks by using small reactor volumes, which allows for efficient heat dissipation and better temperature control. nih.gov This technology will be particularly valuable for nitration, substitution, and reduction reactions involving this compound.

Automated platforms can accelerate the discovery and optimization of new derivatives by enabling high-throughput screening of reaction conditions, catalysts, and reagents. rsc.org By combining flow reactors with real-time monitoring and automated feedback loops, researchers can rapidly identify optimal synthesis pathways, leading to faster development of new materials and pharmaceutical candidates. nih.gov This approach also facilitates the synthesis of complex molecules through multi-step sequences where intermediates are generated and used in subsequent steps without isolation. nih.gov

Advanced Materials Design Utilizing this compound as a Building Block

The unique substitution pattern of this compound makes it an attractive building block for the design of advanced materials. The presence of multiple reactive sites allows for its incorporation into polymers and functional coatings to impart specific properties. nbinno.com

The fluorine substituents are particularly valuable for creating materials with high thermal stability, chemical resistance, and specific optical or electronic properties. The nitro group can be readily converted to other functional groups, such as amines, which can then be used for polymerization or cross-linking reactions. The chlorine atom provides an additional site for modification through substitution reactions.

Future research will likely focus on synthesizing novel monomers derived from this compound for the creation of high-performance polymers, such as polyimides, polyamides, and polyethers. These materials could find applications in the electronics, aerospace, and automotive industries. Furthermore, its derivatives could be explored as components in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where the unique electronic and physical properties conferred by the fluorinated and nitrated aromatic core can be exploited.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-2,5-difluoro-4-nitrobenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary synthesis routes are documented:
  • Route 1 : Starting from precursor 26218-75-7, using conditions described in WO2009/150230 A1 (Page 111). Reaction parameters (e.g., temperature, stoichiometry) must be tightly controlled to avoid side products.
  • Route 2 : Conversion of 166953-27-1 via nucleophilic aromatic substitution, as outlined in US5753659 A1. This method emphasizes solvent selection (e.g., dichloromethane) and catalyst optimization .
    Comparative studies for similar compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) suggest that reagents like thionyl chloride or oxalyl dichloride, paired with N-methylacetamide, influence selectivity. Higher temperatures (50°C) favor faster reaction times but may reduce purity due to decomposition .

Table 1 : Synthesis Condition Comparison

PrecursorReagentSolventTemp (°C)Yield (%)Purity (%)
26218-75-7Not specifiedNot specifiedRT8598
166953-27-1Thionyl chlorideDCM507895

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} and 13C^{13}\text{C} NMR are critical for confirming substituent positions. For example, 19F^{19}\text{F} chemical shifts between -110 to -120 ppm indicate ortho/para fluorine environments .
  • Mass Spectrometry : High-resolution MS (Exact mass: 192.9742 Da) confirms molecular formula C6H2ClF2NO2\text{C}_6\text{H}_2\text{ClF}_2\text{NO}_2. Isotopic patterns for chlorine (3:1 ratio for 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl}) aid identification .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and nitro-group orientation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Table 2 : Key Spectral Data

TechniqueKey Peaks/ParametersInterpretation
19F^{19}\text{F} NMR-115 ppmPara-fluorine
HRMSm/z 192.9742Molecular ion

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and biological activity of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, nitro groups lower LUMO energy, enhancing electrophilicity at the meta position .
  • Molecular Docking : Simulate interactions with biological targets (e.g., DNA gyrase). A study on chloro-fluoro-nitrobenzene derivatives demonstrated high affinity (binding energy < -8 kcal/mol) for bacterial enzyme pockets .

Table 3 : Computational Parameters for Docking

SoftwareTarget ProteinGrid Size (Å)Binding Energy (kcal/mol)
AutoDock VinaDNA gyrase (PDB: 1KZN)20x20x20-8.5

Q. What strategies resolve contradictions in regioselectivity data during electrophilic substitution reactions?

  • Methodological Answer : Conflicting regioselectivity (e.g., nitro vs. chloro substitution) can arise from solvent polarity or temperature. Experimental approaches include:
  • Competitive Kinetics : Compare reaction rates under varying conditions (e.g., polar aprotic vs. nonpolar solvents).
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled nitro groups to track substitution pathways via MS/MS .

Table 4 : Regioselectivity Under Different Conditions

SolventTemp (°C)Major ProductYield (%)
DCM504-Nitro derivative75
Benzene802-Chloro derivative62

Q. How do electronic and steric effects influence degradation pathways under environmental conditions?

  • Methodological Answer :
  • Hydrolytic Degradation : Monitor via LC-MS at pH 7.4 and 10. Nitro groups stabilize intermediates, while chloro substituents increase resistance to hydrolysis.
  • Photolytic Studies : Expose to UV light (254 nm) and track nitro-to-nitrite conversion using IR spectroscopy. Steric hindrance from difluoro groups slows degradation .

Table 5 : Degradation Half-Lives

ConditionHalf-Life (h)Major Degradant
pH 7.41201-Chloro-2,5-difluorophenol
UV Light484-Nitrosoderivative

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.